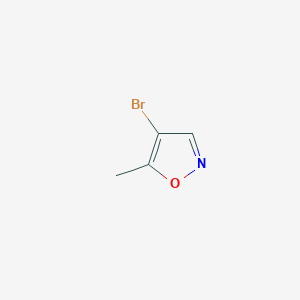

4-Bromo-5-methylisoxazole

説明

Significance of Isoxazole (B147169) Scaffolds in Modern Organic Synthesis

The isoxazole scaffold is a privileged structure in modern organic synthesis, primarily due to its remarkable versatility as a synthetic building block. researchgate.net Chemists have leveraged the stability of the isoxazole ring to perform various chemical transformations on its substituents, while also utilizing its latent functionality. The N-O bond within the ring is susceptible to cleavage under reductive or basic conditions, providing access to a range of difunctionalized compounds. researchgate.net

This ring-opening strategy makes isoxazoles valuable synthetic precursors for molecules that might otherwise be challenging to synthesize. For instance, isoxazole derivatives can be readily converted into important synthetic units such as β-hydroxy ketones, γ-amino alcohols, α,β-unsaturated oximes, and β-dicarbonyl compounds. researchgate.netresearchgate.netbenthamdirect.com This transformative potential allows for the efficient construction of complex molecular architectures.

Furthermore, the isoxazole core is found in numerous compounds with significant applications in medicinal chemistry, including various clinically approved drugs. nih.govresearchgate.net Its derivatives have been extensively investigated for a wide range of biological activities. researchgate.net In the realm of agriculture, isoxazole-based compounds have been developed as effective herbicides and insecticides. researchgate.netbenthamdirect.com The applications of isoxazoles also extend to materials science, where they have been incorporated into semiconductors, liquid crystals, and dyes. benthamdirect.com The broad utility and synthetic flexibility of the isoxazole scaffold continue to drive intensive research into new methods for its synthesis and functionalization. benthamdirect.compreprints.org

Overview of 4-Bromo-5-methylisoxazole in Contemporary Chemical Science

Within the large family of isoxazole derivatives, this compound (CAS No. 7064-37-1) has emerged as a significant intermediate in organic synthesis. guidechem.comlookchemicals.com This compound features a methyl group at the 5-position and a bromine atom at the 4-position of the isoxazole ring. The presence of the bromine atom is particularly noteworthy as it provides a reactive handle for further chemical modifications, such as cross-coupling reactions, which can be used to introduce a wide variety of functional groups and build more complex molecules. a2bchem.com

Primarily, this compound serves as a key building block in the synthesis of more elaborate structures for the pharmaceutical and agrochemical industries. guidechem.comlookchemicals.com Its utility lies in its ability to introduce the 5-methylisoxazole (B1293550) moiety into a target molecule, a fragment that is present in a number of biologically active compounds. The compound itself is described as a colorless solid or liquid and is an important raw material for synthetic chemists. guidechem.comlookchemicals.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 7064-37-1 | guidechem.combldpharm.com |

| Molecular Formula | C₄H₄BrNO | guidechem.combldpharm.com |

| Molecular Weight | 161.99 g/mol | bldpharm.comcymitquimica.com |

| Appearance | Colorless solid or liquid | guidechem.com |

| Density | 1.32 g/cm³ | guidechem.com |

| Boiling Point | 548.1°C at 760 mmHg | guidechem.com |

| Flash Point | 285.3°C | guidechem.com |

| Refractive Index | 1.507 | guidechem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-4(5)2-6-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDZMDRGAWHCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7064-37-1 | |

| Record name | 4-bromo-5-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 5 Methylisoxazole and Its Derivatives

Regioselective and Stereoselective Synthesis of the Isoxazole (B147169) Core

Control over the substitution pattern of the isoxazole ring is paramount for tailoring its chemical and biological properties. Regioselective synthesis dictates which of the possible isomers is formed, while stereoselective methods are crucial when creating chiral centers in the molecule's substituents or in fused-ring systems. thieme-connect.comresearchgate.net Methodologies for achieving this control range from the choice of reactants and catalysts to the specific reaction conditions employed. nih.gov

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is one of the most powerful and direct methods for synthesizing five-membered heterocycles like isoxazoles. wikipedia.orgnih.gov Specifically, the reaction of a nitrile oxide with an alkyne or alkene is a cornerstone of isoxazole synthesis. wikipedia.orgnih.gov

The cycloaddition of a nitrile oxide with an alkyne directly yields the aromatic isoxazole ring. wikipedia.org This reaction is believed to proceed through a concerted pericyclic mechanism, although a stepwise diradical mechanism has also been considered. nih.gov A significant challenge in traditional thermal cycloadditions is the propensity for side reactions and often poor regioselectivity and low yields. rsc.org

Optimization strategies have been developed to overcome these limitations. Nitrile oxides are typically unstable and are therefore generated in situ from stable precursors like aldoximes, hydroximoyl chlorides, or primary nitro compounds. nih.govnih.govorganic-chemistry.org Hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), can induce the rapid formation of nitrile oxides from oximes, leading to high yields and exceptionally fast reaction rates, even with complex substrates like nucleosides and peptides. rsc.orgrsc.org Another optimization technique is the use of mechanochemistry, where ball-milling can promote efficient cycloaddition under solvent-free conditions, often with shorter reaction times and simplified work-up. nih.govtandfonline.com

| Precursor | Reagent/Condition | Advantage | Reference |

| Aldoxime | Hypervalent Iodine (PIFA) | Metal-free, very fast, high yield, mild conditions | rsc.org, rsc.org |

| Aldoxime | Oxone, NaCl, Na2CO3 (Ball-milling) | Solvent-free, short reaction time, good functional group tolerance | tandfonline.com |

| Hydroxyimidoyl Chlorides | Cu/Al2O3 (Ball-milling) | Solvent-free, recyclable catalyst, scalable | nih.gov |

The quest for efficiency and selectivity in nitrile oxide cycloadditions has led to the development of both metal-catalyzed and metal-free methodologies. bohrium.comrsc.org

Metal-Catalyzed Approaches: Transition metals, particularly copper(I), are widely used to catalyze the [3+2] cycloaddition, a reaction often referred to as a variant of the Huisgen cycloaddition. nih.govnih.govorganic-chemistry.org Copper(I) catalysts are highly effective in promoting the reaction between terminal alkynes and in situ generated nitrile oxides, affording 3,5-disubstituted isoxazoles with high regioselectivity. nih.gov Other metals like ruthenium(II), palladium, gold, and iron have also been employed, each offering different scopes and catalytic activities. organic-chemistry.orgbohrium.com For instance, gold and scandium catalysts have been used in reactions of ynones with N-O transfer reagents to produce isoxazoles with regioselectivity opposite to that of other common methods. thieme-connect.com

Metal-Free Approaches: While effective, metal catalysts can present issues of cost, toxicity, and contamination of the final product. nih.govrsc.org This has driven the development of metal-free alternatives. As mentioned, the use of hypervalent iodine reagents provides a powerful metal-free route. rsc.orgrsc.org Strain-promoted cycloadditions using highly reactive, ring-strained alkynes like bicyclo[6.1.0]nonyne (BCN) offer another metal-free strategy. nanobioletters.comresearchgate.net Furthermore, reactions can be promoted by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) without the need for any metal catalyst. nih.gov

| Approach | Catalyst/Reagent | Key Features | Reference |

| Metal-Catalyzed | Copper(I) salts | High regioselectivity for 3,5-disubstituted isoxazoles; widely used. | nih.gov, nih.gov |

| Metal-Catalyzed | Au(I)/Sc(OTf)3 | Synergistic catalysis; provides alternative regioselectivity with ynones. | thieme-connect.com |

| Metal-Free | Hypervalent Iodine | Rapid, high-yield synthesis under mild conditions. | rsc.org, rsc.org |

| Metal-Free | DBU (base) | Promotes cycloaddition of nitrile oxides with alkynes without metals. | nih.gov |

The regiochemical outcome of the nitrile oxide-alkyne cycloaddition is heavily influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. nih.gov In the reaction between a nitrile oxide (R-CNO) and a terminal alkyne (R'-C≡CH), the major regioisomer is typically the 3,5-disubstituted isoxazole, which arises from the union of the nitrile oxide's carbon with the alkyne's unsubstituted carbon.

However, this selectivity can be manipulated. The use of dipolarophiles bearing a leaving group, such as α- or β-bromo vinylphosphonates, allows for controlled synthesis of either 3,5- or 3,4-disubstituted isoxazoles, respectively, after the initial cycloaddition and subsequent elimination. rsc.org Computational studies have confirmed that aromatic substituents can significantly alter the polarization of the dipolarophile, thereby switching the preferred regioselectivity of the cycloaddition. nih.gov Similarly, the electronic nature of substituents on the nitrile oxide precursor can impact reactivity; for example, electron-rich aryl groups on the N-O transfer reagent in reactions with ynones can lead to higher yields. thieme-connect.com

While the nitrile oxide-alkyne reaction is standard, the versatility of the 1,3-dipolar cycloaddition allows for a wide range of components to be used for constructing the isoxazole core or its precursors (isoxazolines).

Alternative Dipolarophiles: Instead of simple alkynes, functionalized dipolarophiles can be used to introduce specific substitution patterns.

Alkenes: React with nitrile oxides to form isoxazolines, which can then be oxidized to isoxazoles. tandfonline.comnih.gov

Ynones: These electron-deficient alkynes react with various N-O containing reagents, sometimes with unique regioselectivity under dual gold/scandium catalysis. thieme-connect.com

Vinylphosphonates and Vinyl Selenides: These have been used to control regioselectivity or to install a functional handle for further transformations. organic-chemistry.orgrsc.org

Alternative Dipoles/N-O Transfer Reagents: Although nitrile oxides are the quintessential dipole for isoxazole synthesis, other reagents can serve as the N-O unit provider. For instance, 4,5-dihydro-1,2,4-oxadiazoles have been employed as single nitrogen transfer reagents in reactions with ynones to furnish functionalized isoxazoles. thieme-connect.com

Beyond 1,3-dipolar cycloadditions, several other cyclization strategies are available for the synthesis of the isoxazole ring. nih.gov

Cyclocondensation Reactions: This is a classical and widely used method, most notably the Claisen isoxazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov A major drawback can be the formation of regioisomeric mixtures. However, modern variations using β-enamino diketones and carefully controlled reaction conditions (e.g., choice of solvent or Lewis acid) can provide excellent regioselectivity for various substitution patterns, including 4,5-disubstituted isoxazoles. nih.gov

Cycloisomerization: The intramolecular cyclization of α,β-acetylenic oximes, often catalyzed by metals like gold(III), is an efficient route to 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org

Ring-Opening/Cyclization of Cyclopropyl (B3062369) Oximes: In the presence of reagents like phosphorus oxychloride, cyclopropyl oximes can undergo ring-opening followed by an intramolecular nucleophilic vinylic substitution to yield substituted isoxazoles. nih.gov

These alternative pathways provide complementary access to isoxazole derivatives that may be difficult to obtain via cycloaddition methods, thus enriching the synthetic chemist's toolkit for preparing compounds like 4-bromo-5-methylisoxazole.

Exploitation of 1,3-Dipolar Cycloaddition Reactions

Targeted Bromination Strategies for the Isoxazole Ring

The direct introduction of a bromine atom onto the isoxazole ring requires careful control to achieve the desired regiochemistry. Several methods have been developed to selectively brominate the C4-position of the isoxazole nucleus.

Indirect Bromination through Precursor Modification

Indirect methods for the introduction of a bromine atom at the 4-position often involve the synthesis of a functionalized precursor that facilitates subsequent bromination. A notable example is the decarboxylative bromination of isoxazole-4-carboxylic acids. researchgate.net This method involves the synthesis of a 3,5-disubstituted isoxazole-4-carboxylic acid, which is then treated with a brominating agent like NBS to afford the 4-bromo-isoxazole. This approach offers excellent regioselectivity as the bromine atom replaces the carboxylic acid group.

Another powerful indirect strategy is the lithiation of the isoxazole ring at the 4-position, followed by quenching with an electrophilic bromine source. For instance, 3-methoxy-5-methylisoxazole (B168367) can be lithiated at the C4-position, and the resulting organolithium species can then react with a suitable brominating agent to introduce the bromine atom selectively. clockss.org Similarly, lithiation of 4-bromo-5-methyl-2-phenyloxazole with n-butyllithium followed by reaction with an electrophile demonstrates the feasibility of generating a 4-lithiated intermediate. researchgate.net This method provides a high degree of regiocontrol, as the position of lithiation dictates the site of bromination.

A multi-step synthesis of 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide also highlights a precursor modification strategy, where ethyl-5-methylisoxazole-4-carboxylate is first synthesized and then hydrolyzed to the corresponding carboxylic acid before further transformations. google.com This carboxylic acid intermediate could potentially be subjected to decarboxylative bromination.

| Precursor | Reagents | Intermediate/Product | Key Feature | Reference |

| Isoxazole-4-carboxylic acids | N-bromosuccinimide (NBS), K₃PO₄ | 4-Bromoisoxazoles | Decarboxylative bromination | researchgate.net |

| 3-Methoxy-5-methylisoxazole | n-Butyllithium, Electrophilic bromine source | 4-Bromo-3-methoxy-5-methylisoxazole | Regioselective lithiation followed by bromination | clockss.org |

| Ethyl-5-methylisoxazole-4-carboxylate | Strong acid (e.g., H₂SO₄) | 5-Methylisoxazole-4-carboxylic acid | Hydrolysis to form a precursor for further reaction | google.com |

Control of Regioselectivity in Bromination Reactions

Achieving regioselectivity in the bromination of the isoxazole ring is paramount, and several factors influence the outcome of the reaction. The inherent electronic properties of the isoxazole ring, as well as the nature and position of existing substituents, play a crucial role.

The lithiation-bromination approach offers a high level of regiocontrol. clockss.orgcdnsciencepub.com The deprotonation of the isoxazole ring is directed to a specific position by the existing substituents, leading to a regiodefined lithiated intermediate. Subsequent reaction with a bromine source ensures that the bromine atom is introduced only at the desired position. For example, the inductive effect of a C3-methoxy group can increase the acidity of the C4-proton, facilitating its selective removal. cdnsciencepub.com

In direct electrophilic bromination, the regioselectivity is governed by the relative electron densities at different positions of the isoxazole ring. For 5-methylisoxazole (B1293550), the C4-position is generally more susceptible to electrophilic attack. However, reaction conditions such as the choice of brominating agent, solvent, and temperature are critical for maximizing the yield of the desired 4-bromo isomer and minimizing the formation of byproducts. nih.govnih.gov For instance, the use of p-toluenesulfonic anhydride (B1165640) as an activator with tetrabutylammonium (B224687) bromide as a bromide source has been shown to achieve high regioselectivity in the bromination of fused pyridine (B92270) N-oxides, a strategy that could potentially be adapted for isoxazoles. tcichemicals.com

Novel Synthetic Routes to this compound and Analogues

Recent advancements in synthetic chemistry have led to the development of novel methodologies that offer significant advantages over traditional approaches, such as reduced reaction times, improved yields, and more environmentally friendly conditions.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. pharmacophorejournal.commdpi.com A significant application in the context of 4-bromoisoxazoles is the microwave-assisted metal-free decarboxylative bromination of isoxazole-4-carboxylic acids. researchgate.net This method utilizes N-bromosuccinimide (NBS) in the presence of a base, and microwave irradiation dramatically reduces the reaction time compared to conventional heating. This protocol is not only efficient but also avoids the use of metal catalysts.

While not exclusively for this compound, the synthesis of various isoxazole derivatives, including Schiff bases of 3-amino-5-methyl isoxazole, has been significantly improved using microwave irradiation, demonstrating the broad applicability of this technology in isoxazole chemistry. wikipedia.org Microwave-assisted synthesis of chalcones, which can be precursors to isoxazoles, has also been reported to be highly efficient. pharmacophorejournal.com The benefits of microwave heating stem from the direct and efficient energy transfer to the reaction mixture, leading to rapid heating and often enhanced reaction rates and yields.

| Reaction Type | Reagents | Key Advantage of Microwave | Product Type | Reference |

| Decarboxylative Bromination | Isoxazole-4-carboxylic acid, NBS, K₃PO₄ | Rapid, metal-free reaction | 4-Haloisoxazoles | researchgate.net |

| Schiff Base Formation | 3-Amino-5-methyl isoxazole, Aldehydes | Reduced reaction time, high yield | Isoxazole Schiff bases | wikipedia.org |

| Chalcone Synthesis | Acetophenone, Benzaldehyde | Shorter reaction time, improved yield | Chalcones (isoxazole precursors) | pharmacophorejournal.com |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries and simplifies purification processes. d-nb.infospirochem.com The synthesis of isoxazole derivatives on solid supports has been explored, often employing 1,3-dipolar cycloaddition reactions. In this strategy, either the dipolarophile (e.g., an alkyne) or the nitrile oxide precursor is attached to a solid support. The desired isoxazole is then constructed on the resin, and after the reaction sequence, the product is cleaved from the support.

While a direct solid-phase synthesis of this compound is not explicitly detailed in the reviewed literature, the existing methodologies for solid-phase isoxazole synthesis could be adapted. For example, a resin-bound alkyne could be reacted with a suitable nitrile oxide to form a 3,5-disubstituted isoxazole on the solid phase. Subsequent bromination at the 4-position using a reagent like NBS could then be performed, followed by cleavage from the resin to yield the desired 4-bromo-isoxazole. A traceless solid-phase synthesis of 3,4-dihydropyrazino[1,2-b]indazoles has been developed using commercially available building blocks, demonstrating the power of this technique for creating complex heterocyclic systems. nih.gov This approach highlights the potential for developing a solid-phase route to this compound and its derivatives, which would be highly beneficial for creating libraries of these compounds for biological screening.

Chemoenzymatic Synthetic Pathways

The integration of enzymatic processes with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for the production of complex molecules like this compound and its derivatives. This approach leverages the high selectivity of enzymes, particularly enantioselectivity and regioselectivity, to overcome challenges faced in purely chemical syntheses, such as the formation of racemic mixtures that require difficult and costly resolution steps.

A notable application of chemoenzymatic synthesis in the context of bromo-isoxazole derivatives is the kinetic resolution of racemic precursors. For instance, the synthesis of enantiomerically pure β-adrenergic receptor antagonists containing a 3-bromo-5-isoxazolyl moiety has been successfully achieved using this method. researchgate.net The process typically involves the use of lipases to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, leaving the other enantiomer unreacted and thus allowing for their separation.

In a representative pathway, a racemic secondary alcohol containing the isoxazole ring is subjected to enzymatic transesterification. Lipases, such as those from Candida antarctica lipase (B570770) B (CAL-B) or Chromobacterium viscosum, have demonstrated high efficacy in these resolutions. researchgate.netmdpi.com The enzyme selectively catalyzes the acylation of one enantiomer, yielding an ester and the unreacted, enantiomerically enriched alcohol. These separated enantiomers can then be carried forward in subsequent chemical steps to yield the final chiral target molecule. The efficiency of such resolutions is often high, with enantiomeric excesses frequently exceeding 98%. researchgate.net

The choice of enzyme, solvent, and acyl donor is critical for the success of the resolution. Research has shown that enzyme screening is a crucial first step to identify the most selective biocatalyst for a specific substrate. researchgate.netmdpi.com The data below illustrates typical parameters and outcomes in the chemoenzymatic resolution of isoxazole-containing synthons.

| Enzyme | Substrate | Reaction Type | Key Outcome | Enantiomeric Excess (ee) |

| Lipase from Chromobacterium viscosum | (±)-3-benzyloxy-4-hydroxy-Δ2-isoxazoline butyrate | Hydrolysis | (R)-3-benzyloxy-4-hydroxy-Δ2-isoxazoline | >98% |

| Candida antarctica lipase B (CAL-B) | rac-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-ols | Transesterification | (S)-(+)-alcohol and (R)-(+)-acetate | >99% for (S)-alcohol |

This chemoenzymatic strategy provides a more sustainable and efficient alternative to classical resolution methods, which often involve diastereomeric salt formation and multiple recrystallizations.

Industrial Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates careful consideration of several factors to ensure a safe, efficient, and cost-effective process. Key areas of focus include the selection of starting materials, optimization of reaction conditions, and the development of scalable purification methods.

One of the primary challenges in the large-scale synthesis of isoxazoles is the management of potentially hazardous reagents and reaction conditions. For example, traditional laboratory methods might employ reagents like thionyl chloride, which is corrosive and poses significant handling risks on an industrial scale. acs.org Process optimization, therefore, often involves exploring alternative, safer reagents and reaction pathways. An improved method for 1,2,4-oxadiazole (B8745197) formation, a common structural motif in isoxazole-containing pharmaceuticals, has been developed to avoid the use of corrosive reagents like cyanuric fluoride. acs.org

Furthermore, the use of catalytic processes is paramount in industrial synthesis. The development of recyclable catalysts, such as a Cu/Al2O3 nanocomposite for the synthesis of 3,5-isoxazoles, offers a green and economical approach. nih.gov Mechanochemical methods, like ball-milling, are also gaining traction as they can be performed solvent-free, leading to higher atom economy and reduced environmental impact. nih.gov Such a method has been shown to be reproducible on a gram scale without requiring adjustments to the milling time. nih.gov

The table below summarizes key considerations and optimized approaches for the industrial scale-up of isoxazole synthesis.

| Consideration | Traditional Approach | Optimized/Industrial Approach | Key Benefits | Reference |

| Reagent Safety | Use of hazardous reagents like thionyl chloride or cyanuric fluoride. | Development of methods avoiding corrosive reagents. | Improved safety and handling on a large scale. | acs.org |

| Process Efficiency | Multi-step synthesis with intermediate isolation. | One-pot or tandem reactions, such as metal-free [3+2] cycloadditions. | Reduced waste, time, and energy consumption. | nih.gov |

| Catalysis | Stoichiometric reagents. | Use of recyclable catalysts like Cu/Al2O3 nanocomposites. | Cost-effectiveness and reduced environmental impact. | nih.gov |

| Reaction Conditions | Solvent-based reactions. | Solvent-free mechanochemical synthesis (ball-milling). | Higher atom economy, reduced solvent waste. | nih.gov |

| Purification | Chromatographic purification. | Chemo-selective hydrolysis of regioisomers and crystallization. | Scalable, more economical purification. | acs.orgresearchgate.net |

Mechanistic Investigations and Reactivity Profiles of 4 Bromo 5 Methylisoxazole

Elucidation of Reaction Mechanisms at the Isoxazole (B147169) Nucleus

The reactivity of the 4-bromo-5-methylisoxazole nucleus is characterized by a range of transformations, including substitution reactions and metal-catalyzed couplings. Understanding the mechanisms of these reactions is crucial for the strategic design of synthetic routes to more complex molecules.

Electrophilic and Nucleophilic Substitution Reactions

The isoxazole ring is generally considered electron-deficient, which influences its susceptibility to substitution reactions.

Electrophilic Substitution: Electrophilic attack on the isoxazole ring is generally disfavored due to the electron-withdrawing nature of the heteroatoms. However, bromination of 5-methylisoxazole (B1293550) preferentially occurs at the C4 position, indicating that this position is the most nucleophilic. isasbharat.in The mechanism of electrophilic bromination of isoxazole involves the attack of the electrophile (molecular bromine) on the electron-rich C4 position, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. isasbharat.inlibretexts.org Subsequent loss of a proton restores the aromaticity of the ring, yielding 4-bromoisoxazole. isasbharat.in The presence of the methyl group at the 5-position in this compound can further influence the electron density of the ring and, consequently, its reactivity towards electrophiles.

Nucleophilic Substitution: The bromine atom at the C4 position of this compound is susceptible to displacement by nucleophiles. smolecule.comsmolecule.com This reactivity is enhanced by the electron-withdrawing character of the isoxazole ring. Nucleophilic substitution reactions provide a pathway to introduce a variety of functional groups at the 4-position. For instance, the bromine can be displaced by alkoxides, thiolates, and amines to furnish the corresponding ethers, thioethers, and amino-substituted isoxazoles. rsc.org The reaction likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophile attacks the carbon bearing the bromine atom, forming a Meisenheimer-like intermediate, which then expels the bromide ion to give the substituted product.

Halogen-Lithium Exchange Reactivity and Subsequent Transformations

A powerful method for functionalizing the 4-position of this compound involves halogen-lithium exchange. This reaction utilizes organolithium reagents, such as n-butyllithium, to replace the bromine atom with a lithium atom, generating a highly reactive 4-lithio-5-methylisoxazole intermediate. smolecule.comclockss.org This lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents.

The halogen-lithium exchange process is typically rapid and conducted at low temperatures to prevent side reactions. nih.gov The resulting organolithium intermediate is a potent nucleophile and can react with electrophiles such as aldehydes, ketones, esters, and carbon dioxide to yield alcohols, ketones, and carboxylic acids, respectively. smolecule.comresearchgate.net This two-step sequence provides a versatile strategy for the synthesis of diverse 4-substituted 5-methylisoxazoles.

| Reagent | Product Type | Reference |

| Aldehydes | Secondary Alcohols | researchgate.net |

| Ketones | Tertiary Alcohols | researchgate.net |

| Esters | Ketones | a2bchem.com |

| Carbon Dioxide | Carboxylic Acids | clockss.org |

| Alkyl Halides | Alkylated Isoxazoles | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. a2bchem.com The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is particularly noteworthy. sigmaaldrich.com

The catalytic cycle for the Suzuki-Miyaura coupling of this compound generally involves three key steps: uwindsor.ca

Oxidative Addition: The palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid or its ester) transfers its organic group to the palladium(II) center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the C-C bond of the product.

This methodology allows for the efficient formation of a C-C bond at the 4-position of the isoxazole ring, enabling the synthesis of 4-aryl- and 4-heteroaryl-5-methylisoxazoles. researchgate.netrsc.org The choice of ligand on the palladium catalyst can be crucial for achieving high yields and accommodating a broad range of substrates. nih.gov

| Coupling Partner | Reaction Type | Catalyst System | Product | Reference |

| Arylboronic acids | Suzuki-Miyaura | Pd(PPh3)4 / Base | 4-Aryl-5-methylisoxazoles | a2bchem.comresearchgate.net |

| Aryltin reagents | Stille | Pd(PPh3)2Cl2 | 4-Aryl-5-methylisoxazoles | researchgate.net |

| Alkenes | Heck | Pd(OAc)2 / PPh3 | 4-Vinyl-5-methylisoxazoles | researchgate.net |

| Terminal Alkynes | Sonogashira | Pd(PPh3)2Cl2 / CuI | 4-Alkynyl-5-methylisoxazoles | researchgate.net |

Influence of the Bromine Atom on Ring Reactivity

The bromine atom at the 4-position exerts a profound influence on the reactivity of the 5-methylisoxazole ring through a combination of electronic and steric effects.

Electronic Effects and Their Impact on Reaction Pathways

The bromine atom is an electronegative element and thus exhibits a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the isoxazole ring towards electrophilic attack, making reactions such as nitration or Friedel-Crafts acylation more difficult compared to the parent 5-methylisoxazole. isasbharat.in

Conversely, the electron-withdrawing nature of the bromine atom enhances the electrophilicity of the C4 carbon, making it more susceptible to nucleophilic attack. researchgate.net This facilitates nucleophilic aromatic substitution reactions at this position.

Furthermore, the presence of the bromine atom is a prerequisite for the powerful halogen-lithium exchange and palladium-catalyzed cross-coupling reactions, which are initiated by the reactivity of the C-Br bond. smolecule.comnih.govnih.gov

Steric Hindrance and its Role in Chemical Transformations

The bromine atom possesses a significant atomic radius, which can introduce steric hindrance around the 4-position of the isoxazole ring. uniba.it This steric bulk can influence the regioselectivity and rate of reactions. For example, in reactions involving bulky reagents, attack at the less hindered positions of the molecule may be favored. lew.ro

In palladium-catalyzed cross-coupling reactions, the steric environment around the C-Br bond can affect the rate of oxidative addition to the palladium catalyst. beilstein-journals.org While this compound is generally a reactive substrate, highly substituted coupling partners or bulky ligands on the palladium catalyst can lead to slower reaction rates due to increased steric repulsion.

Thermal and Photochemical Transformations of this compound

The isoxazole ring is known for its susceptibility to cleavage of the weak N-O bond upon exposure to heat or ultraviolet radiation. thieme-connect.de These transformations often lead to a variety of isomeric products through complex reaction mechanisms.

Thermal Transformations:

Thermally induced rearrangements of isoxazoles can lead to the formation of isomeric oxazoles. This transformation is believed to proceed through a highly strained 2H-azirine intermediate. uni.lu For this compound, heating would likely initiate the cleavage of the N-O bond, followed by ring contraction to a 2-acyl-2H-azirine. Subsequent ring expansion of this intermediate can then yield the corresponding 4-bromo-2-methyl-oxazole. The thermal interconversion between isoxazole isomers has also been observed in related systems. researchgate.net

Photochemical Transformations:

Photochemical isomerization is a common reaction for isoxazoles, often yielding oxazoles as the primary products. thieme-connect.de The photoisomerization of isoxazoles is also proposed to proceed via a 2H-azirine intermediate. uni.lu Irradiation of this compound with ultraviolet light is expected to furnish 4-bromo-2-methyloxazole. It is crucial to control the wavelength of irradiation, as prolonged exposure or the use of high-energy radiation can lead to the formation of other byproducts or decomposition of the starting material and product. thieme-connect.de In some cases, nitrile ylides have also been identified as intermediates in the photoisomerization of isoxazoles to oxazoles. sci-hub.se

Table 1: Postulated Products of Thermal and Photochemical Transformations

| Transformation | Reagent/Condition | Intermediate | Postulated Product |

| Thermal | Heat | 2-Acyl-2H-azirine | 4-Bromo-2-methyloxazole |

| Photochemical | UV light | 2-Acyl-2H-azirine | 4-Bromo-2-methyloxazole |

Stability and Degradation Pathways under Various Conditions

The stability of this compound is influenced by factors such as pH, temperature, and the presence of nucleophiles or reducing agents. The inherent reactivity of the isoxazole ring and the bromo-substituent dictates its degradation pathways.

pH-Dependent Stability:

Acidic Conditions: Isoxazole derivatives can exhibit varying stability in acidic media. While some are relatively stable, the presence of strong acids can potentially lead to hydrolysis or ring-opening reactions, although specific data for this compound is not extensively documented.

Basic Conditions: The isoxazole ring is generally susceptible to cleavage under basic conditions. researchgate.net The presence of a base can promote the abstraction of a ring proton, initiating a cascade of reactions that result in the opening of the heterocyclic ring. This can lead to the formation of various acyclic compounds.

Reactivity with Nucleophiles:

The bromine atom at the 4-position of the isoxazole ring is a site susceptible to nucleophilic attack. This can lead to substitution reactions where the bromine is replaced by a variety of nucleophiles. This reactivity is a common degradation pathway but also a useful synthetic handle for the functionalization of the isoxazole core. a2bchem.com

Reductive Cleavage:

The N-O bond in the isoxazole ring is susceptible to reductive cleavage. This can be achieved using various reducing agents and can lead to the formation of β-aminoenones or other reduced acyclic products. This represents a significant degradation pathway under reducing environments.

Table 2: Summary of Stability and Degradation Pathways

| Condition | Reagent/Stressor | Potential Degradation Pathway | Potential Products |

| Basic | Strong bases (e.g., NaOH, KOH) | Ring cleavage | Acyclic cyano- or keto-compounds |

| Nucleophilic | Nucleophiles (e.g., amines, thiols) | Nucleophilic substitution | 4-Substituted-5-methylisoxazoles |

| Reductive | Reducing agents (e.g., H₂, metal catalysts) | Reductive ring cleavage | β-Aminoenones or related compounds |

Advanced Derivatization and Functionalization Strategies

Introduction of Diverse Functionalities via the Bromine Moiety

The bromine atom at the C4 position of 4-bromo-5-methylisoxazole serves as a key handle for a variety of chemical transformations, enabling the introduction of diverse functionalities.

Carbon-Carbon Bond Formation Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful methods for constructing carbon-carbon bonds. nih.gov In the context of this compound, these reactions facilitate the linkage of this heterocycle to various organic fragments. While specific examples detailing the use of this compound in all major cross-coupling reactions are not extensively documented in the provided results, the principles of these reactions with similar halo-isoxazoles are well-established. For instance, the Suzuki-Miyaura coupling of haloisoxazoles with boronic acids is a common strategy. researchgate.net Similarly, Heck and Sonogashira couplings have been successfully applied to other functionalized iodo-isoxazoles to introduce unsaturated moieties. researchgate.net

A notable example involves a gold-catalyzed oxidative C-H arylation, which produced 4-(4-bromophenyl)-5-methylisoxazole. beilstein-journals.org This highlights the potential for forming C-C bonds at the 4-position. While this example involves the formation of a bond to a brominated phenyl ring which is then attached to the isoxazole (B147169), it demonstrates the capability of the isoxazole scaffold to participate in such coupling reactions.

Organometallic reagents, such as those derived from magnesium and zinc, are also instrumental in the functionalization of heteroaromatics. The preparation of organometallic reagents from bromo-isoxazoles, followed by cross-coupling, allows for the introduction of various substituents. For instance, the synthesis of a functionalized heterocyclic derivative was achieved in good yield via a Pd-catalyzed cross-coupling reaction of a heteroarylboronate derived from 4-bromo-3-methylisoxazole. uni-muenchen.de

| Reaction Type | Catalyst/Reagents | Reactant | Product | Significance |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | Arylboronic acid | 4-Aryl-5-methylisoxazole | Forms aryl-isoxazole bond |

| Heck Coupling | Pd catalyst, base | Alkene | 4-Alkenyl-5-methylisoxazole | Introduces alkenyl groups |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, base | Terminal alkyne | 4-Alkynyl-5-methylisoxazole | Introduces alkynyl groups |

| Gold-Catalyzed C-H Arylation | Gold catalyst, oxidant | Arylsilane | 4-Aryl-5-methylisoxazole | Direct arylation of the isoxazole C4-H bond |

This table represents potential reactions based on established methodologies for similar compounds.

Heteroatom Functionalization

The bromine atom can be displaced by various heteroatom nucleophiles to introduce functionalities such as amino, alkoxy, and thioether groups. These transformations are typically achieved through nucleophilic aromatic substitution (SNAr) reactions or metal-catalyzed processes. While direct examples with this compound are not explicitly detailed, the principles are broadly applicable. For instance, the Ullmann condensation is a classic method for forming carbon-nitrogen and carbon-oxygen bonds with aryl halides. researchgate.net

Functionalization at the Methyl Group and Isoxazole Ring Carbons

Beyond the bromine moiety, the methyl group and the C3 carbon of the isoxazole ring offer additional sites for modification. The methyl group at the C5 position can potentially be functionalized through radical halogenation followed by nucleophilic substitution, although this can be challenging due to the reactivity of the isoxazole ring.

More commonly, functionalization strategies involve the synthesis of isoxazoles with pre-functionalized side chains. For example, the palladium-catalyzed acetoxylation of primary γ-C(sp³)-H bonds in amino acids was achieved using a 5-methylisoxazole-3-carboxamide (B1215236) directing group. researchgate.net This demonstrates the influence of the isoxazole core in directing reactions at appended alkyl chains.

The C3 position of the isoxazole ring can also be functionalized. For instance, 3,4,5-trisubstituted isoxazoles have been synthesized through various methods, including the cross-coupling of isoxazolylsilanols with aryl iodides. nih.gov

Development of Hybrid Molecules and Conjugates

The derivatization of this compound is a key step in the synthesis of more complex hybrid molecules and conjugates, which often exhibit enhanced biological activities.

Hybrid Heterocyclic Systems (e.g., with triazoles, benzimidazoles)

The combination of the isoxazole scaffold with other heterocyclic rings like triazoles and benzimidazoles has led to the development of novel hybrid molecules with interesting pharmacological profiles. symc.edu.cnnih.govpreprints.org For instance, a rapid and efficient method for synthesizing 1-[(3-aryl-5-isoxazolyl)methyl]-2-aryl-1H-benzimidazoles was developed using 3-aryl-5-bromomethyl isoxazoles and 2-substituted benzimidazoles. researchgate.net This demonstrates how a bromo-functionalized isoxazole can be a key intermediate in constructing these hybrid systems. The synthesis of such hybrids often involves the initial preparation of a functionalized isoxazole, which is then coupled to another heterocyclic core. The presence of substituents like halogens on the connecting heterocycles can further enhance the biological activity of these hybrid molecules. nih.gov

| Hybrid System | Synthetic Strategy | Significance |

| Isoxazole-Triazole | Click Chemistry (CuAAC) | Combines pharmacophores of both heterocycles |

| Isoxazole-Benzimidazole | Nucleophilic substitution with bromomethyl isoxazole | Creates novel scaffolds for drug discovery |

Regioselective Derivatization Methodologies

The functionalization of the this compound scaffold is predominantly achieved through methods that selectively target the C4 position, leveraging the carbon-bromine bond. These methodologies are crucial for building molecular complexity and accessing a range of substituted isoxazoles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a direct and regioselective route to introduce aryl, alkenyl, alkynyl, and amino groups at the C4 position.

Suzuki-Miyaura Coupling: This reaction pairs the bromo-isoxazole with an organoboron reagent, typically a boronic acid or its ester, to form a new carbon-carbon bond. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a base. The choice of ligand is critical to prevent side reactions and enhance catalytic activity. For instance, the use of bulky phosphine (B1218219) ligands like P(t-Bu)3·HBF4 has been shown to be essential in the Suzuki-Miyaura coupling of 5-bromoisoxazoles, suppressing the formation of ketone byproducts. seattleu.edu While direct examples for this compound are not extensively detailed in the literature, analogous reactions with 4-iodoisoxazoles and other bromo-isoxazoles demonstrate the feasibility and general conditions for this transformation. seattleu.edursc.org

Heck Coupling: The Heck reaction provides a method for the arylation or vinylation of the isoxazole at the C4 position by coupling with an alkene. The reaction is typically catalyzed by a palladium complex and requires a base. mdpi.comlibretexts.org This methodology allows for the introduction of unsaturated moieties, further expanding the synthetic utility of the isoxazole core.

Sonogashira Coupling: To introduce an alkynyl substituent at the C4 position, the Sonogashira coupling is employed. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. rsc.orgwashington.edu Studies on 4-iodo-3,5-disubstituted isoxazoles have shown that this reaction proceeds with high yields, indicating its applicability to the bromo-analogue. rsc.orgresearchgate.net The steric and electronic properties of the substituents on the isoxazole ring can influence the reaction efficiency. rsc.org

Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner. This reaction is known for its tolerance of a wide range of functional groups. nih.govrsc.org The reaction of a bromo-isoxazole with an organostannane in the presence of a palladium catalyst would regioselectively yield the C4-substituted product.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a strong base. wikipedia.orgorganic-synthesis.com This allows for the direct introduction of a variety of amino groups at the C4 position, which is a key structural motif in many biologically active compounds. Research on similar bromo-heterocyclic systems has demonstrated high yields for this transformation.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo/Iodo-Isoxazole Scaffolds This table presents data from analogous systems to illustrate the reaction conditions and potential outcomes for this compound.

| Coupling Reaction | Isoxazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| Suzuki-Miyaura | 3,4-Disubstituted-5-bromoisoxazole | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | K₃PO₄ | 1,4-Dioxane | 3,4,5-Trisubstituted isoxazole | Good to High | seattleu.edu |

| Sonogashira | 3,5-Disubstituted-4-iodoisoxazole | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene (B28343)/THF | 4-Alkynyl-3,5-disubstituted isoxazole | up to 98% | rsc.orgresearchgate.net |

| Buchwald-Hartwig | 4-Bromo-5-isopropylisoxazole | Amine | Pd catalyst | Base | - | 4-Amino-5-isopropylisoxazole | up to 92% |

Metal-Halogen Exchange

An alternative strategy for the functionalization of this compound is metal-halogen exchange, which converts the carbon-bromine bond into a more reactive organometallic species. This intermediate can then react with a variety of electrophiles to introduce new functional groups at the C4 position.

The reaction is typically carried out at low temperatures using a strong organolithium base, such as n-butyllithium or t-butyllithium. wikipedia.org The resulting 4-lithio-5-methylisoxazole is a potent nucleophile. Subsequent quenching of this intermediate with an electrophile introduces the desired substituent. A patent has described the synthesis of this compound itself via bromination of 5-methylisoxazole (B1293550). google.com The reverse reaction, metal-halogen exchange on the bromo derivative, provides a versatile entry to a range of 4-substituted analogs.

The use of a combination of i-PrMgCl and n-BuLi has been shown to be an effective method for bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons, and can be performed at non-cryogenic temperatures. nih.gov

Table 2: Potential Functionalizations via Metal-Halogen Exchange of this compound This table outlines hypothetical but scientifically plausible derivatizations based on established reactivity of organolithium reagents.

| Electrophile | Reagent | Resulting Functional Group | Product Class |

| Carbon dioxide | CO₂ | Carboxylic acid | 4-Isoxazolecarboxylic acid |

| Aldehydes/Ketones | RCHO / RCOR' | Secondary/Tertiary alcohol | (4-Isoxazolyl)methanol |

| Alkyl halides | R-X | Alkyl | 4-Alkyl-5-methylisoxazole |

| Disulfides | RSSR | Thioether | 4-(Alkylthio)-5-methylisoxazole |

| Chlorotrimethylsilane | Me₃SiCl | Trimethylsilyl | 4-(Trimethylsilyl)-5-methylisoxazole |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic nature of 4-bromo-5-methylisoxazole. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

For a substituted, rigid heterocyclic system like this compound, the primary conformational flexibility arises from the orientation of the methyl group. However, this rotation has a very low energy barrier and does not lead to distinct, stable conformers at room temperature.

A more significant consideration is the potential for tautomerism, particularly in derivatives such as 3-amino-4-bromo-5-methylisoxazole (B1272648). nih.govrsc.org Tautomers are isomers that differ in the position of a proton and a double bond. While this compound itself has limited scope for tautomerism, its derivatives can exhibit this phenomenon. For instance, amino-substituted isoxazoles can exist in amino or imino forms. Computational studies, often employing Density Functional Theory (DFT), can predict the relative energies of these tautomers to determine the most stable form. researchgate.net In a study on related 3-amino-4-halo-5-methylisoxazoles, quantum mechanical calculations were used to understand the supramolecular structures and intermolecular interactions, which are influenced by the tautomeric form. rsc.org

In the case of related isoxazole (B147169) carboxylates, computational studies have identified multiple stable conformers based on the orientation of the substituent groups relative to the isoxazole ring. sci-hub.se For example, methyl 4-chloro-5-phenylisoxazole-3-carboxylate was calculated to have three distinct low-energy conformers, with the most stable form closely matching the geometry found in the crystal structure of its bromo-analogue. sci-hub.se These calculations highlight the importance of inter-substituent interactions in determining the preferred molecular geometry.

The isoxazole ring is an aromatic heterocycle, a key feature that dictates its stability and reactivity. researchgate.netnih.gov Aromaticity is associated with a cyclic, planar structure with delocalized π-electrons. However, the presence of the weak N-O bond makes the isoxazole ring susceptible to cleavage under certain conditions, a property that also makes it a useful synthetic intermediate. researchgate.netresearchgate.net

Computational studies have quantified the aromaticity and stability of the isoxazole ring relative to its isomers. A study comparing anthranil, 1,2-benzisoxazole (B1199462), and benzoxazole (B165842) using ring current calculations revealed that the isoxazole moiety in 1,2-benzisoxazole sustains a benzenoid-like current in the fused six-membered ring, indicating significant aromatic character. uu.nl The thermodynamic stability of isoxazole derivatives is influenced by the nature and position of substituents. Computational analyses of dehydro-isoxazole radical isomers suggest that factors like aromaticity and the delocalization of the radical electron play a significant role in their thermodynamic and kinetic stability. rsc.org Electron capture by the isoxazole ring can lead to the dissociation of the O-N bond, highlighting a key pathway for ring-opening reactions. nsf.gov

Reaction Mechanism Prediction and Energy Landscape Analysis

Theoretical models are powerful tools for mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.

Transition state theory is a cornerstone of reaction mechanism analysis. Computational methods are used to locate the geometry and energy of transition states (TS), which represent the highest energy point along a reaction coordinate.

For instance, in the [3+2] cycloaddition reactions used to form isoxazole rings, the regioselectivity is governed by the relative energies of the possible transition states. nih.gov DFT calculations on the reaction of CF3-substituted alkenes with halogenoximes showed that the transition state leading to the observed 3,5-disubstituted isoxazole was significantly lower in energy than the alternative pathway, explaining the high regioselectivity of the reaction. nih.gov

Similarly, a computational study on the reaction of isoxazoles with enamines to form pyridines proposed a mechanism involving an initial [4+2]-cycloaddition. researchgate.net The calculations suggested that a Lewis acid catalyst like TiCl₄ lowers the energy of the transition state for this step, and subsequent ring-opening and reduction steps lead to the final pyridine (B92270) product. researchgate.net In a study of the Betti base reaction involving a methylisoxazole moiety, transition state models (TS1 and TS2) were proposed to explain the observed diastereoselectivity, with the sterically less hindered pathway being favored. oiccpress.com

| Reactants | Transition State | Product Type | Calculated Activation Free Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| Alkene + Bromo-oxime | TS1-b | 3,4-disubstituted | 29.5 |

| Alkene + Bromo-oxime | TS2-b | 3,5-disubstituted | 25.6 |

| Alkene + Fluoro-oxime | TS1-f | 3,4-disubstituted | 27.3 |

| Alkene + Fluoro-oxime | TS2-f | 3,5-disubstituted | 23.0 |

The solvent in which a reaction is conducted can have a dramatic effect on its rate and outcome. Computational models, such as the Polarizable Continuum Model (PCM) or more complex Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, can account for these effects. researchgate.net

| Solvent | Computational Method | Calculated ΔG‡ (kcal/mol) | Experimental Observation |

|---|---|---|---|

| Water | B3LYP/SMD | 22.4 | Fastest Rate (>99% yield, 1.5h) |

| Methanol (CH₃OH) | B3LYP/SMD | 20.3 | Intermediate Rate (92% yield, 6h) |

| Tetrahydrofuran (THF) | B3LYP/SMD | 21.7 | Slowest Rate (53% yield, 12h) |

Structure-Reactivity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies use computational models to correlate a molecule's structure with its biological activity or chemical reactivity. nih.gov These models are essential in drug discovery and materials science for predicting the properties of new compounds.

For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for biological activity. mdpi.com In a study on isoxazole-based agonists for the Farnesoid X Receptor (FXR), CoMFA and CoMSIA models were developed that showed strong predictive ability. The resulting contour maps indicated that hydrophobic groups at one position (R₂) and electronegative groups at another (R₃) were crucial for agonistic activity. mdpi.com

Molecular docking, another key computational technique, predicts the preferred orientation of a ligand when bound to a receptor. Docking studies guided the SAR exploration of trisubstituted isoxazoles as allosteric inverse agonists of the RORγt nuclear receptor, revealing key pharmacophoric features necessary for potency. dundee.ac.uk These computational insights allow for the rational design of new derivatives with improved properties, such as enhanced potency or better metabolic stability. mdpi.combohrium.com

Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to correlate the structural or property-based descriptors of a series of compounds with their chemical reactivity. semanticscholar.org These models are invaluable for predicting the reactivity of new compounds without the need for extensive experimental testing. For isoxazole derivatives, QSRR studies have been employed to understand and predict their biological activities and chemical behavior. nih.govresearchgate.net

While specific QSRR models for the chemical transformations of this compound are not extensively documented, the principles can be applied by examining related structures. For instance, QSRR studies on isoxazole derivatives often utilize a range of molecular descriptors. mdpi.comnih.gov These can include:

Electronic Descriptors: Such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). These are used to model interactions based on the electronic distribution within the molecule. researchgate.netnih.gov

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters that describe the size and shape of the molecule and its substituents.

Topological Descriptors: Which quantify aspects of molecular structure like branching and connectivity.

A QSRR model for this compound could be developed to predict its reactivity in various transformations, such as nucleophilic substitution at the bromine-bearing carbon or electrophilic attack on the isoxazole ring. acs.org By correlating descriptors for a series of related bromo-isoxazoles with experimentally determined reaction rates, a predictive equation could be established. For example, a study on the decarboxylation of 6-nitrobenzisoxazole-3-carboxylic acid successfully used theoretical descriptors to interpret the effects of different solvents on reaction rates. acs.org Such a model would be a powerful tool for optimizing reaction conditions and predicting the outcomes of chemical transformations involving this compound.

Table 1: Conceptual QSRR Model Parameters for this compound

This table outlines the types of descriptors that would be used to build a QSRR model for predicting the chemical reactivity of this compound.

| Descriptor Type | Specific Examples | Predicted Reactivity/Property |

| Electronic | HOMO/LUMO Energy Gap, Partial Atomic Charges, Dipole Moment, Electrostatic Potential | Susceptibility to nucleophilic/electrophilic attack, Reaction rates in polar solvents, Site of metabolic transformation |

| Steric | Van der Waals Volume, Molar Refractivity, Substituent Steric Parameters (Taft's Es) | Reaction accessibility at different positions, Influence of bulky groups on reaction rates |

| Topological | Connectivity Indices, Wiener Index, Shape Indices | General correlation with physical properties and biological activity |

| Thermodynamic | Heat of Formation, Gibbs Free Energy of Activation | Reaction feasibility and spontaneity, Prediction of transition state stability |

Predictive Models for Synthetic Outcomes

Computational models are increasingly used to predict the outcomes of chemical reactions, including product structures, yields, and regioselectivity. mit.edu These models can range from quantum mechanical calculations of reaction pathways to machine learning algorithms trained on large datasets of experimental results. nih.govrjptonline.org

For isoxazole synthesis, Density Functional Theory (DFT) calculations have been instrumental in explaining and predicting regioselectivity. researchgate.netdergipark.org.tr For example, in 1,3-dipolar cycloaddition reactions, which are a common method for forming the isoxazole ring, DFT can be used to calculate the activation energies for different reaction pathways, thereby predicting which regioisomer will be the major product. nih.govmdpi.comsciepub.com Computational studies have successfully predicted the regioselective formation of 3,5-disubstituted isoxazoles by demonstrating the favorability of one transition state over another. mdpi.com

Furthermore, machine learning models have shown promise in predicting reaction performance. In one study, a random forest model was developed to predict the yields of C-N cross-coupling reactions, using a dataset that included various isoxazole additives. princeton.eduarxiv.org The model used computed molecular descriptors to effectively predict reaction outcomes, demonstrating the potential for machine learning to guide the optimization of synthetic routes involving isoxazole-containing compounds. princeton.edu

For this compound specifically, predictive models could be developed to anticipate its behavior in various synthetic transformations. For instance, a computational model could predict:

The regioselectivity of further substitutions on the isoxazole ring.

The likelihood of different products forming under specific reaction conditions (e.g., substitution vs. elimination).

The potential for the molecule to undergo ring-opening reactions, a known reactivity pattern for isoxazoles. rsc.org

These predictive tools can significantly accelerate the discovery and development of new synthetic methodologies by reducing the need for trial-and-error experimentation. nih.gov

Table 2: Predictive Modeling Approaches for Isoxazole Synthesis and Reactivity

This table summarizes computational methods used to predict the outcomes of reactions involving isoxazole derivatives.

| Modeling Technique | Application | Predicted Outcome | Example from Literature |

| Density Functional Theory (DFT) | 1,3-Dipolar Cycloaddition | Regioselectivity (e.g., 3,5- vs. 3,4-disubstituted isoxazoles) | DFT calculations showed that one reaction pathway had a lower activation energy, correctly predicting the experimentally observed product. mdpi.com |

| Machine Learning (e.g., Random Forest) | Catalytic Cross-Coupling Reactions | Reaction Yield | A model predicted the yields of Buchwald-Hartwig amination reactions in the presence of various isoxazole additives. princeton.edu |

| DFT/SMD (Solvent Model) | Reaction Mechanism Analysis | Favored Reaction Pathway (e.g., heterolytic vs. homolytic cleavage) | Computational investigation revealed that a solvent model favored heterolytic C–O bond cleavage in a reaction transforming isoxazoles into pyridines. rsc.org |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. researchgate.netfrontiersin.org This technique is particularly useful for understanding how a molecule like this compound interacts with its environment, such as solvent molecules or biological macromolecules. nih.govresearchgate.net

An MD simulation of this compound would model the interactions between the molecule and its surroundings based on a force field, which is a set of parameters describing the potential energy of the system. frontiersin.org The simulation would track the trajectories of all atoms, revealing dynamic information about various non-covalent interactions that govern the molecule's properties and behavior.

Key intermolecular interactions for this compound that could be investigated using MD simulations include:

Hydrogen Bonding: The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, interacting with protic solvents like water or alcohols. conicet.gov.ar

Halogen Bonding: The bromine atom on the isoxazole ring can participate in halogen bonding, a directional non-covalent interaction where the electrophilic region (σ-hole) on the halogen interacts with a Lewis base (e.g., a carbonyl oxygen or another heteroatom). researchgate.netmdpi.comnih.gov This type of interaction is increasingly recognized as important in drug design and crystal engineering. acs.org

π-π Stacking: The aromatic isoxazole ring can engage in π-π stacking interactions with other aromatic systems.

MD simulations can provide quantitative insights into the strength and lifetime of these interactions, helping to explain the solubility, crystal packing, and binding affinity of this compound. For example, simulations could reveal the preferred orientation of solvent molecules around the solute or predict the stability of the compound within a protein's binding site. mdpi.comnih.gov

Table 3: Potential Intermolecular Interactions of this compound

This table details the likely non-covalent interactions that this compound can form, which can be studied using molecular dynamics simulations.

| Interaction Type | Participating Atoms/Groups on this compound | Potential Interaction Partner | Significance |

| Halogen Bond | Bromine atom at C4 (σ-hole) | Lewis bases (e.g., carbonyl oxygen, nitrogen atoms in other molecules) | Influences crystal packing and ligand-receptor binding; highly directional. mdpi.com |

| Hydrogen Bond | Isoxazole ring Nitrogen (acceptor) | Hydrogen bond donors (e.g., water, alcohols, N-H groups) | Affects solubility in protic solvents and interactions with biological targets. conicet.gov.ar |

| π-π Stacking | Isoxazole ring (aromatic system) | Other aromatic rings (e.g., in solvents like toluene (B28343) or in biomolecules like phenylalanine) | Contributes to the stability of molecular complexes and crystal structures. |

| Dipole-Dipole | Entire molecule (due to polar C-Br and C-N/C-O bonds) | Other polar molecules | Orients molecules in a condensed phase and affects miscibility with polar solvents. |

| Van der Waals | Entire molecule | All neighboring molecules | Provides general, non-specific attractive forces contributing to overall cohesion. researchgate.net |

Applications As Advanced Synthetic Intermediates and Building Blocks

Synthesis of Complex Organic Molecules

4-Bromo-5-methylisoxazole is a key precursor for the assembly of intricate molecular architectures, particularly those containing multiple heterocyclic systems or requiring multi-step synthetic pathways.

The isoxazole (B147169) scaffold is a fundamental component in the synthesis of more complex, fused, or substituted heterocyclic systems. One notable application is in the preparation of isoxazoline-containing compounds, which are partially saturated analogs of isoxazoles. For instance, related structures like 3-(4,5-dihydroisoxazol-3-yl)-bromobenzenes have been identified as valuable intermediates in the synthesis of isoxazoline-3-yl-acyl benzene (B151609) derivatives. google.com These resulting compounds are of significant interest in agrochemistry, particularly as potent herbicides. google.com The synthesis of these molecules often relies on the strategic introduction of the isoxazole or isoxazoline (B3343090) moiety, with bromo-substituted precursors providing a reliable route for building the final complex structure. google.com The general utility of isoxazole and isoxazoline fragments is well-established, as they form the core of many biologically active products. nih.gov

In lengthy synthetic sequences, the stability and predictable reactivity of the this compound unit are highly advantageous.

Leflunomide (B1674699) Analogues: The immunosuppressive drug Leflunomide, N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide, is a cornerstone treatment for rheumatoid arthritis. google.com Its synthesis and the development of novel analogues often start from precursors like 5-methylisoxazole-4-carboxylic acid or its esters. google.comresearchgate.net The this compound scaffold serves as an ideal starting point for creating novel Leflunomide analogues. The bromine atom at the 4-position can be readily converted into a carboxylic acid or other functional groups, providing a direct route to new derivatives with potentially improved efficacy, selectivity, or reduced side effects. researchgate.netmdpi.com

Aryl Isoxazole Derivatives: The synthesis of 3,4,5-trisubstituted and other complex aryl isoxazole derivatives is a major area of research, as these compounds exhibit a wide range of biological activities. rsc.orgnih.gov Bromo-substituted isoxazoles are critical intermediates in this field. For example, compounds featuring a bromo-substituted phenyl ring attached to an isoxazole core have demonstrated significant anti-inflammatory activity. nih.govijcrt.org Furthermore, building blocks like 3-phenyl-5-(bromomethyl)isoxazoles are recognized as important precursors for a variety of pharmacologically relevant molecules. researchgate.net The reactivity of the C-Br bond in this compound allows for the introduction of various aryl groups through cross-coupling reactions, leading to diverse libraries of aryl isoxazole derivatives.

| Precursor | Synthetic Target | Application/Significance |

| 3-(4,5-Dihydroisoxazol-3-yl)-bromobenzene | Isoxazoline-3-yl-acyl benzene | Herbicidal agents google.com |

| 5-Methylisoxazole-4-carboxylic acid | Leflunomide | Immunosuppressive drug google.com |

| This compound | Novel Leflunomide Analogues | Potential for improved therapeutic profiles researchgate.netmdpi.com |

| Bromo-substituted isoxazoles | Substituted Aryl Isoxazoles | Anti-inflammatory agents nih.govijcrt.org |

Role in the Construction of Structurally Diverse Libraries

Combinatorial chemistry and high-throughput screening have become indispensable tools in drug discovery and materials science. The generation of structurally diverse libraries of compounds is essential for identifying new hits. This compound is an excellent scaffold for this purpose. Its defined structure and the presence of a reactive bromine atom allow for its use in parallel synthesis schemes. By employing various coupling partners in reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations, a multitude of different substituents can be introduced at the 4-position. This approach enables the rapid generation of large, focused libraries of isoxazole derivatives, which can then be screened for biological activity against various targets. This strategy has been successfully used to develop libraries of inhibitors for targets like bromodomains.

Development of Chemical Probes for Research Applications

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in a cellular context. nih.govacs.org The isoxazole moiety has emerged as a key structural motif in the design of such probes, particularly for a class of epigenetic reader proteins known as bromodomains. nih.govsemanticscholar.org

The 3,5-dimethylisoxazole (B1293586) group is recognized as an effective mimic of acetylated lysine (B10760008) (KAc), the natural ligand for bromodomains. nih.gov This mimicry allows isoxazole-containing molecules to bind to the KAc-binding pocket of bromodomains, making them excellent starting points for inhibitor and probe development. acs.orgnih.gov While some isoxazole-based compounds have shown modest activity, others have served as the foundation for highly potent and selective chemical probes. acs.orgsemanticscholar.org

This compound provides a strategic advantage in this field. The core 5-methylisoxazole (B1293550) structure acts as the KAc mimetic, while the bromine at the 4-position serves as a vector for chemical elaboration. This allows chemists to systematically modify the molecule to enhance its potency, selectivity, and cell permeability, which are critical properties for a high-quality chemical probe. nih.gov This approach facilitates the development of probes for previously understudied bromodomains, helping to validate them as potential therapeutic targets. nih.govsemanticscholar.org

| Application Area | Role of this compound | Key Research Finding |

| Diverse Libraries | Scaffold for combinatorial synthesis | Enables rapid generation of compound libraries for screening via reactions at the bromine site. |

| Chemical Probes | Precursor for bromodomain inhibitors | The 5-methylisoxazole core mimics acetylated lysine, while the C4-bromo position allows for synthetic elaboration to improve probe properties. semanticscholar.orgnih.gov |

Spectroscopic and Analytical Characterization Methodologies in Research

Advanced NMR Spectroscopic Analysis (¹H, ¹³C, FNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-bromo-5-methylisoxazole and its derivatives. ipb.pt Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

While specific NMR data for this compound is not extensively detailed in the provided results, general principles for isoxazole (B147169) characterization can be applied. For instance, in ¹H NMR of related 3,5-disubstituted isoxazoles, the chemical shift of the C4-proton is a key diagnostic marker. researchgate.net Similarly, for 4-bromo-3,5-dimethylisoxazole, distinct signals for the two methyl groups would be expected. chemicalbook.com In the ¹³C NMR spectrum, the chemical shifts of the isoxazole ring carbons are sensitive to the nature and position of substituents. researchgate.net

FNMR (Fluorine-19 NMR) would be applicable only to derivatives of this compound that incorporate fluorine atoms, such as in related trifluoroethyl pyrazole (B372694) compounds. researchgate.net

Research on novel isoxazole derivatives often reveals unique spectroscopic features. For example, in the study of leflunomide (B1674699) analogues, which share the 5-methylisoxazole (B1293550) core, the chemical shifts of the C5-methyl group and the C4-carbonyl carbon in ¹³C NMR provided insights into the spatial arrangement and electronic interactions within the molecules. mdpi.com The synthesis of novel quinazolinone-isoxazoline hybrids demonstrated that 2D NMR techniques like COSY and HSQC were instrumental in confirming the regiochemistry of the cycloaddition reaction, leading to the exclusive formation of 3,5-disubstituted isoxazolines. mdpi.com Furthermore, the analysis of newly synthesized bis-isoxazole compounds with a monoterpenic skeleton utilized HMBC experiments to unequivocally determine the stereo- and regioselectivity of the reaction. nih.gov

NMR data, particularly coupling constants and Nuclear Overhauser Effect (NOE) experiments, can provide valuable information about the conformation of molecules. In a study of 2,3-bis-(3,4-dimethoxybenzoyl)propionitrile, a precursor in isoxazole synthesis, a detailed analysis of the ¹H NMR spectrum, including coupling constants, revealed the presence of intramolecular hydrogen bonds, which dictate the compound's secondary structure in solution. sapub.org For substituted isoxazoles, the conformation is influenced by the steric and electronic effects of the substituents, which can be inferred from the NMR data. researchgate.netmdpi.com

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 3,5-diphenylisoxazole | ¹H | 6.84 (s, 1H, isoxazole-H) | rsc.org |